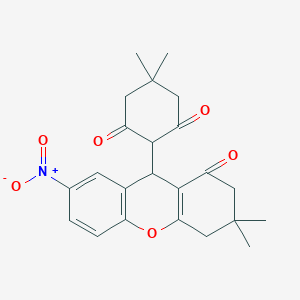![molecular formula C16H27NO2 B5213232 2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5213232.png)
2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine, commonly known as DMPEA-DEE, is a chemical compound that has been widely used in scientific research. It belongs to the family of phenethylamines, which are known for their psychoactive properties. However, DMPEA-DEE is not used for recreational purposes, but rather for its potential therapeutic applications.
作用機序
DMPEA-DEE acts as a partial agonist at dopamine and serotonin receptors, specifically the D1 and 5-HT1A receptors. It also inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. These actions may contribute to the therapeutic effects of DMPEA-DEE in neurological disorders.
Biochemical and Physiological Effects:
DMPEA-DEE has been shown to increase motor activity in animal models, which may be related to its dopamine receptor agonist activity. It has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This suggests that DMPEA-DEE may have neuroprotective effects.
実験室実験の利点と制限
One advantage of DMPEA-DEE is its selectivity for dopamine and serotonin receptors, which allows for more targeted research on these neurotransmitter systems. However, its psychoactive properties may also pose a risk for researchers handling the compound. Additionally, the limited availability and high cost of DMPEA-DEE may be a limitation for some research studies.
将来の方向性
Future research on DMPEA-DEE could explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and addiction. Additionally, further studies could investigate the long-term effects of DMPEA-DEE on brain function and behavior. Finally, the development of more efficient synthesis methods for DMPEA-DEE could increase its availability for research purposes.
Conclusion:
DMPEA-DEE is a chemical compound with potential therapeutic applications in neurological disorders. Its mechanism of action involves its interaction with dopamine and serotonin receptors, leading to increased levels of these neurotransmitters in the brain. While DMPEA-DEE has advantages for targeted research on these neurotransmitter systems, its psychoactive properties and limited availability may pose challenges for some research studies. Future research could explore its potential therapeutic applications in other neurological disorders and investigate its long-term effects on brain function and behavior.
合成法
DMPEA-DEE can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine and ethyl chloroformate to yield DMPEA-DEE. The purity of the final product can be improved through recrystallization or chromatographic techniques.
科学的研究の応用
DMPEA-DEE has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has been shown to act as a dopamine receptor agonist, which may help alleviate the symptoms of Parkinson's disease. Additionally, DMPEA-DEE has been found to have antidepressant effects in animal models, possibly through its interaction with serotonin receptors.
特性
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-5-17(6-2)9-10-18-11-12-19-16-13-14(3)7-8-15(16)4/h7-8,13H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUAKRPSEFYADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)
![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)

![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5213186.png)

amine oxalate](/img/structure/B5213195.png)
![N~1~-(sec-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5213196.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213199.png)
![ethyl (5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5213211.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine](/img/structure/B5213215.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)